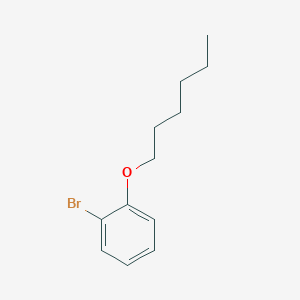

1-Bromo-2-(hexyloxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-(hexyloxy)benzene is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.171. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1-Bromo-2-(hexyloxy)benzene plays a crucial role in the synthesis and characterization of various organic compounds. Studies have explored its use in the formation of different halogenated and organometallic compounds. For example, Bovonsombat and Mcnelis (1993) used a related halogenation technique for polyalkylbenzenes, illustrating the versatility of halogenated compounds in organic synthesis (Bovonsombat & Mcnelis, 1993). Similarly, the creation of ethynylferrocene compounds from bromobenzene derivatives highlights the compound's utility in forming complex molecules with potential applications in areas like materials science and catalysis (Fink et al., 1997).

Organic Synthesis Intermediates

The compound also serves as an intermediate in the synthesis of other organic molecules. For example, González et al. (2003) demonstrated its utility in creating 1-deoxy-1-halo-1-bromo-alditols, offering valuable intermediates for further organic synthesis (González et al., 2003). Kuroda and Kobayashi (2015) developed a method to synthesize 1-substituted 3-alkoxy-1H-isoindoles using a similar compound, showcasing the broad applicability of halogenated benzene derivatives in organic chemistry (Kuroda & Kobayashi, 2015).

Photoluminescence and Material Properties

The compound's derivatives also exhibit unique photoluminescence properties, as demonstrated by Liang Zuo-qi (2015), who synthesized a related compound and investigated its fluorescence properties. This research suggests potential applications in materials science, particularly in developing new photoluminescent materials (Liang Zuo-qi, 2015).

Self-Assembly and Surface Studies

Moreover, the bromine and substituted alkyl chain in bromobenzene derivatives have been found to significantly influence their interfacial self-assembly, as studied by Li et al. (2012) using scanning tunneling microscopy. This has implications for the design and fabrication of nanoscale materials and devices (Li et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(hexyloxy)benzene is the aromatic ring of benzene . The compound interacts with the benzene ring through a process known as bromination . The bromine atom in the compound is introduced to the benzene ring, and the hexyloxy group serves as a substituent on the benzene ring .

Mode of Action

This compound interacts with its target through a series of chemical reactions. The bromine atom in the compound can be introduced by bromination with Br2/FeBr3 . The hexyloxy group can be introduced by Friedel–Crafts alkylation . These reactions result in the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring .

Biochemical Pathways

The compound undergoes aminocarbonylation with carbon monoxide and a halide, yielding a primary amide . This reaction is carried out in the presence of a base, such as triethylamine or potassium tert-butoxide . The resulting primary amide can then participate in various biochemical pathways, depending on the specific context and environment .

Pharmacokinetics

The compound’s molecular weight (25717 g/mol) and physical form (liquid) suggest that it may have certain pharmacokinetic properties For instance, its relatively low molecular weight may facilitate absorption and distribution within the body

Result of Action

The result of the action of this compound is the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring . This new compound can participate in various biochemical reactions, potentially leading to the production of high yields and functionalized products, which are useful for pharmaceuticals and dyes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base such as triethylamine or potassium tert-butoxide is necessary for the aminocarbonylation reaction to occur . Additionally, the temperature and pressure conditions can also affect the reaction rate and yield

Properties

IUPAC Name |

1-bromo-2-hexoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEVDESICZHIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)